methyl 4-({[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of related chromene derivatives involves condensation reactions, showcasing the compound's intricate synthetic route. For instance, chromenes reacted with dimethyl acetonedicarboxylate in the presence of DBU in THF at room temperature to furnish products depending on the substituent at the 3-position, indicating a versatile synthetic pathway for such compounds (Terzidis et al., 2008).
Molecular Structure Analysis
Single-crystal X-ray crystallography is a pivotal method in determining the molecular structure of chromene derivatives, providing detailed insights into their geometric conformation. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated, highlighting the compound's triclinic crystal system and intramolecular hydrogen bonding (Manolov et al., 2012).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, showcasing their reactivity and functional versatility. For instance, the reactions of chromene derivatives with dimethyl 1,3-acetonedicarboxylate under specific conditions led to the formation of functionalized benzo[c]chromones and hydroxybenzoylfuroates, demonstrating their chemical reactivity and potential for generating diverse molecular structures (Terzidis et al., 2008).
Scientific Research Applications
Synthesis and Structural Analysis
Crystal Structure Determination : The structure of related coumarin derivatives has been elucidated through single-crystal X-ray crystallography, showcasing the molecule's crystallization in specific systems and the formation of intramolecular hydrogen bonds which are crucial for understanding its chemical behavior and potential applications in crystal engineering and materials science (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Synthesis : Research has focused on the synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates through reactions involving chromone derivatives. These syntheses contribute to the development of new chemical entities with potential applications in drug discovery and material sciences (Terzidis, Tsoleridis, Stephanidou-Stephanatou, Terzis, Raptopoulou, & Psycharis, 2008).
Functional Applications
Photo-Luminescent Properties : Studies on the photo-luminescent properties of new mesogens containing 1,3,4-oxadiazole fluorophore highlight the potential use of these compounds in optoelectronic devices. The presence of chromene derivatives enhances the photoluminescence, making them suitable for applications in displays and sensors (Han, Wang, Zhang, & Zhu, 2010).
Organometallic Chemistry and Catalysis : Research into iron-catalyzed benzylation of 1,3-dicarbonyl compounds using related coumarin derivatives has shown significant potential in creating pharmaceutically relevant compounds through efficient and cost-effective methods. This area of research opens up new pathways in the synthesis of complex molecules with high precision (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).
Advanced Materials and Sensing
- Chemosensors for Ions : The synthesis and application of coumarin–triazole derivatives as turn-off fluorescence sensors demonstrate high sensitivity for iron(III) ions. Such compounds could be essential for developing new sensors with applications in environmental monitoring, medical diagnostics, and chemical analysis (Joshi, Kumari, Bhattacharjee, Sarmah, Sakhuja, & Pant, 2015).
properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-25-22(24)15-10-8-14(9-11-15)13-27-21-19(23)16-5-2-3-6-17(16)28-20(21)18-7-4-12-26-18/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSLZFSVKGLDLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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